molecular formula C6H9NO4S B156006 Ammonium p-hydroxybenzenesulphonate CAS No. 856777-15-6

Ammonium p-hydroxybenzenesulphonate

Cat. No.: B156006
CAS No.: 856777-15-6
M. Wt: 191.21 g/mol
InChI Key: AXUYHJMSEJPTPI-UHFFFAOYSA-N
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Description

Ammonium p-hydroxybenzenesulphonate, also known as ammonium 4-hydroxybenzenesulfonate, is an organic compound with the molecular formula C6H9NO4S. It is a white crystalline solid that is soluble in water. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium p-hydroxybenzenesulphonate can be synthesized through the sulfonation of phenol followed by neutralization with ammonium hydroxide. The reaction involves the following steps:

    Sulfonation: Phenol is reacted with sulfuric acid to form p-hydroxybenzenesulfonic acid. [ \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{SO}_3\text{H}) + \text{H}_2\text{O} ]

    Neutralization: The p-hydroxybenzenesulfonic acid is then neutralized with ammonium hydroxide to form this compound. [ \text{C}_6\text{H}_4(\text{OH})(\text{SO}_3\text{H}) + \text{NH}_4\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{SO}_3\text{NH}_4) + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale sulfonation reactors and continuous neutralization processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

Ammonium p-hydroxybenzenesulphonate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is used in biochemical assays and as a preservative in biological samples.

    Medicine: It has applications in pharmaceutical formulations and as an intermediate in drug synthesis.

    Industry: It is used in the manufacture of dyes, pigments, and as a corrosion inhibitor in metal treatment processes.

Mechanism of Action

The mechanism of action of ammonium p-hydroxybenzenesulphonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The hydroxyl and sulfonate groups allow it to interact with enzymes and proteins, affecting their activity.

    Pathways Involved: It can modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the conditions.

Comparison with Similar Compounds

  • Ammonium p-toluenesulphonate
  • Ammonium p-chlorobenzenesulphonate
  • Ammonium p-nitrobenzenesulphonate

Comparison:

  • Ammonium p-hydroxybenzenesulphonate is unique due to the presence of the hydroxyl group, which enhances its reactivity and solubility compared to other ammonium benzenesulphonates.
  • Ammonium p-toluenesulphonate has a methyl group, making it less reactive.
  • Ammonium p-chlorobenzenesulphonate contains a chlorine atom, which affects its electron density and reactivity.
  • Ammonium p-nitrobenzenesulphonate has a nitro group, making it more electron-withdrawing and less reactive in certain reactions.

Properties

IUPAC Name

azane;4-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUYHJMSEJPTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201403
Record name Ammonium p-hydroxybenzenesulphonate
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Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5328-97-2
Record name Benzenesulfonic acid, 4-hydroxy-, ammonium salt (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=5328-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ammonium p-phenolsulfonate
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Record name NSC1851
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Record name Ammonium p-hydroxybenzenesulphonate
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Record name Ammonium p-hydroxybenzenesulphonate
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